Cas no 156232-24-5 (5-(Benzyloxy)indolin-2-one)

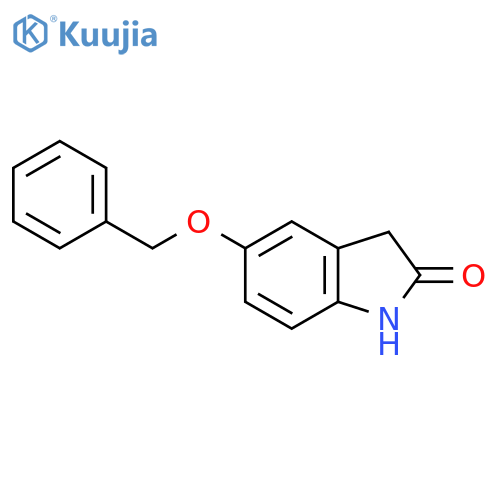

5-(Benzyloxy)indolin-2-one structure

商品名:5-(Benzyloxy)indolin-2-one

CAS番号:156232-24-5

MF:C15H13NO2

メガワット:239.269223928452

MDL:MFCD15525665

CID:2084009

5-(Benzyloxy)indolin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(Benzyloxy)indolin-2-one

- _x005f\r5-(Benzyloxy)indolin-2-one

- 5-phenylmethoxy-1,3-dihydroindol-2-one

- 5-benzyloxyoxindole

- YQNYTVVGWCZWLL-UHFFFAOYSA-N

- SY030707

-

- MDL: MFCD15525665

- インチ: 1S/C15H13NO2/c17-15-9-12-8-13(6-7-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17)

- InChIKey: YQNYTVVGWCZWLL-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C1C=CC2=C(C=1)CC(N2)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 299

- トポロジー分子極性表面積: 38.3

5-(Benzyloxy)indolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853007-1g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95% | 1g |

1,509.30 | 2021-05-17 | |

| Chemenu | CM256526-5g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95% | 5g |

$519 | 2021-08-04 | |

| Ambeed | A327328-1g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95+% | 1g |

$195.0 | 2024-04-23 | |

| eNovation Chemicals LLC | D686100-1g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95% | 1g |

$415 | 2025-02-18 | |

| eNovation Chemicals LLC | D686100-0.25g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95% | 0.25g |

$175 | 2025-02-18 | |

| Apollo Scientific | OR471043-250mg |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 250mg |

£210.00 | 2023-09-01 | ||

| Chemenu | CM256526-1g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95%+ | 1g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | D686100-1g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95% | 1g |

$415 | 2024-07-20 | |

| Alichem | A199006898-5g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95% | 5g |

604.95 USD | 2021-06-01 | |

| A2B Chem LLC | AA78340-5g |

5-(Benzyloxy)indolin-2-one |

156232-24-5 | 95% | 5g |

$1403.00 | 2024-04-20 |

5-(Benzyloxy)indolin-2-one 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

156232-24-5 (5-(Benzyloxy)indolin-2-one) 関連製品

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:156232-24-5)5-(Benzyloxy)indolin-2-one

清らかである:99%

はかる:1g

価格 ($):176.0